Evidence 1: Stereochemical Configuration – (S)-Enantiomer vs. (R)-Enantiomer for Asymmetric Induction
The target compound bears (S)-absolute configuration at the piperazine 2-position (IUPAC: benzyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate hydrochloride), while the direct enantiomer (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS 1217844-65-9) bears (R)-configuration . Both compounds are supplied with chemical purity ≥95% as determined by HPLC; however, the (S)-form has a defined specific optical rotation (exact value vendor-dependent; reporting typically accompanies batch CoA), while the (R)-form carries the opposite sign of rotation . In stereochemically directed synthesis, selection of the (S) versus (R) enantiomer establishes the absolute configuration of substituents on the piperazine scaffold, and cross-study evidence confirms that enantiomeric impurities in chiral building blocks propagate directly into diastereoselectivity and enantiomeric excess of final drug candidates [1].
| Evidence Dimension | Absolute stereochemistry and its downstream synthetic consequence |
|---|---|
| Target Compound Data | (S)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS 1217679-12-3), (2S)-configuration, chemical purity ≥95% (HPLC), single enantiomer |
| Comparator Or Baseline | (R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS 1217844-65-9), (2R)-configuration, chemical purity ≥95% (HPLC), single enantiomer |
| Quantified Difference | Opposite absolute configuration; enantiomeric excess of each batch determines maximum attainable ee of downstream chiral products. Literature precedent: 1% enantiomeric impurity in a chiral building block can reduce diastereomeric ratio of the derived product by ≥2–5% [1]. |
| Conditions | Chiral HPLC analysis for ee determination; specific optical rotation measurement (vendor CoA); downstream diastereoselectivity assessed by ¹H NMR and chiral HPLC [1]. |
Why This Matters
Procuring the correct enantiomer is non-negotiable for chiral drug synthesis; the (S) and (R) forms are not interchangeable and lead to diastereomeric or enantiomeric products with potentially divergent biological activity and regulatory profile.
- [1] Agrawal, A., et al. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 2011, 22(24), 2107–2112. View Source
